molecular formula C9H5BrClN B1339914 7-Bromo-2-chloroquinoline CAS No. 99455-15-9

7-Bromo-2-chloroquinoline

Cat. No.: B1339914
CAS No.: 99455-15-9
M. Wt: 242.5 g/mol
InChI Key: MOEWRAKNXMILKB-UHFFFAOYSA-N
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Description

7-Bromo-2-chloroquinoline is a halogenated heterocyclic compound with the molecular formula C9H5BrClN and a molecular weight of 242.50 g/mol . It is a derivative of quinoline, a nitrogen-containing aromatic compound known for its wide range of biological activities. The presence of both bromine and chlorine atoms in the quinoline ring makes this compound a valuable intermediate in organic synthesis and pharmaceutical research.

Chemical Reactions Analysis

7-Bromo-2-chloroquinoline undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 7-Bromo-2-chloroquinoline involves its interaction with various molecular targets. The compound can inhibit enzyme activity by binding to the active site or interacting with DNA and RNA to disrupt their functions . The exact pathways depend on the specific biological context and the nature of the derivatives being studied.

Comparison with Similar Compounds

7-Bromo-2-chloroquinoline can be compared with other halogenated quinolines, such as:

These compounds share similar structural features but differ in the position and number of halogen atoms, which can influence their reactivity and biological activity. The unique combination of bromine and chlorine in this compound makes it particularly useful for specific synthetic and research applications.

Properties

IUPAC Name

7-bromo-2-chloroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrClN/c10-7-3-1-6-2-4-9(11)12-8(6)5-7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOEWRAKNXMILKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CC(=N2)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20557561
Record name 7-Bromo-2-chloroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20557561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99455-15-9
Record name 7-Bromo-2-chloroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20557561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-Bromo-2-chloroquinoline
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a -78° C. solution of 18 (890 mg, 3.0 mmol) in dry THF (20 ml) was slowly added MeLi/LiBr (1.5M in ether, 2.2 ml, 3.3 mmol). The solution was stirred 30 min. at -78° C. at which time Br2 (excess) was added dropwise. The solution was warmed to room temperature, quenched with water, and the mixture extracted with ether. The combined ether extracts were dried (MgSO4) and concentrated. The residue was taken up in CH2Cl2 and passed through a short silica gel pad. The appropriate fractions were concentrated to afford a material which was immediately diluted with CHCl3 (20 ml). To this solution was added excess CH3CO2OH (32% solution in dilute HOAc) and the mixture was stirred overnight. The mixture was then poured into saturated NaHCO3 (aq) and extracted with ether. The combined ether extracts were dried (MgSO4) and concentrated to a tan solid to which was added excess POCl3 at 0° C. The mixture was warmed to 60° C., stirred for 15 min., and then cooled to room temperature. 1M NaOH was added and the mixture was extracted with ether. The combined ether extracts were dried (MgSO4) and concentrated to a residue which was purified by HPLC (Whatman Partisil 10 column, 90:10 CHCl3 :EtOAc) to afford 7-Bromo-2-chloroquinoline 19 (70 mg, 10% from 18). 1H NMR d (ppm): 7.4 d (CH arom), 7.7 s (2 CH arom), 8.2 d (CH arom), 8.3 s (CH arom).
Name
18
Quantity
890 mg
Type
reactant
Reaction Step One
Quantity
2.2 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
CH3CO2OH
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
20 mL
Type
reactant
Reaction Step Six
Name
Quantity
20 mL
Type
solvent
Reaction Step Seven

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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